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Compound of Interest

Compound Name:
2,4-Dibromo-6-methyl-3-

nitropyridine

CAS No.: 706789-62-0

Cat. No.: B1609954 Get Quote

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a significant number

of FDA-approved drugs and a vast array of bioactive natural products.[1][2][3] Its unique

electronic properties, ability to engage in hydrogen bonding, and versatile functionalization

potential make it a privileged structure in drug design.[3] 2,4-dibromo-6-methyl-3-
nitropyridine represents a particularly valuable synthetic intermediate. Its dense

functionalization, featuring two distinct bromine handles, a nitro group amenable to reduction,

and a methyl group, offers multiple, orthogonal sites for chemical modification. This guide

serves to elucidate the foundational chemistry of this compound, providing the technical

insights necessary for its effective utilization in research and development programs.

Molecular Structure and Physicochemical
Properties
The structural integrity of a synthetic building block is paramount. 2,4-dibromo-6-methyl-3-
nitropyridine is characterized by a pyridine ring substituted with two electron-withdrawing

bromine atoms at positions 2 and 4, a strongly electron-withdrawing nitro group at position 3,

and an electron-donating methyl group at position 6.

Key Physicochemical Identifiers
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Property Value

IUPAC Name 2,4-Dibromo-6-methyl-3-nitropyridine

CAS Number 706789-62-0[4]

Molecular Formula C₆H₄Br₂N₂O₂

Molecular Weight 311.92 g/mol

The electronic landscape of the pyridine ring is significantly influenced by this substitution

pattern. The powerful inductive and mesomeric electron-withdrawing effects of the nitro group,

combined with the inductive withdrawal of the bromine atoms, render the pyridine ring highly

electron-deficient. This electronic posture is critical as it dictates the molecule's reactivity,

particularly towards nucleophilic substitution and the regioselectivity of subsequent chemical

transformations.

Caption: Chemical structure of 2,4-dibromo-6-methyl-3-nitropyridine.

Synthesis and Mechanistic Considerations
A robust and reproducible synthetic route is essential for the practical application of any

chemical building block. The proposed synthesis of 2,4-dibromo-6-methyl-3-nitropyridine is a

multi-step process commencing from the commercially available 2-amino-6-methylpyridine.

This pathway is designed for efficiency and scalability, with each step chosen for its well-

established mechanism and high-yielding potential.

Synthetic Workflow Overview
The synthesis proceeds through three key transformations:

Diazotization-Bromination (Sandmeyer Reaction): Conversion of the C2-amino group to a

bromine atom.

Electrophilic Bromination: Introduction of the second bromine atom at the C4 position.

Electrophilic Nitration: Introduction of the nitro group at the C3 position.

Caption: High-level workflow for the synthesis of the target compound.
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Detailed Experimental Protocol and Rationale
Step 1: Synthesis of 2-Bromo-6-methylpyridine via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group

into a variety of functionalities, including halides, via a diazonium salt intermediate.[5][6][7] This

method is superior to direct halogenation for this specific transformation, which would be

unselective.

Protocol:

To a stirred solution of 48% hydrobromic acid, cool to 0-5 °C in an ice-salt bath.

Add 2-amino-6-methylpyridine (1.0 eq) portion-wise, maintaining the internal temperature

below 5 °C.

Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does

not exceed 5 °C. Stir for 1 hour at this temperature to ensure complete formation of the

diazonium salt.

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic

acid.

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous

evolution of nitrogen gas will be observed.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Extract the product with diethyl ether, wash the organic layer with aqueous sodium

hydroxide and brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to yield crude 2-bromo-6-methylpyridine.

Causality: The use of CuBr is catalytic, facilitating the single-electron transfer to the

diazonium salt, which initiates the loss of N₂ gas and formation of an aryl radical.[6][8] This

radical then abstracts a bromine atom from the copper(II) bromide species, regenerating the

Cu(I) catalyst.

Step 2: Synthesis of 2,4-Dibromo-6-methylpyridine
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With one bromine installed, the pyridine ring is now deactivated. Direct electrophilic bromination

requires forcing conditions to overcome this deactivation.

Protocol:

To fuming sulfuric acid (oleum), add 2-bromo-6-methylpyridine (1.0 eq) at room

temperature.

Heat the mixture to 120 °C.

Add bromine (1.5 eq) dropwise over 1 hour.

Maintain the temperature at 120 °C for 24 hours.

Cool the reaction mixture and carefully pour it onto crushed ice.

Neutralize with a concentrated sodium hydroxide solution to pH 8.

Extract the product with dichloromethane, dry the combined organic layers over anhydrous

magnesium sulfate, and concentrate in vacuo. Purify by column chromatography.

Causality: The pyridine ring is an electron-deficient heteroarene, making electrophilic

substitution difficult.[9] The use of oleum protonates the pyridine nitrogen, further

deactivating the ring. However, these harsh conditions are necessary to drive the

bromination, which is directed to the C4 position by the existing substituents.

Step 3: Synthesis of 2,4-Dibromo-6-methyl-3-nitropyridine

The final nitration step requires powerful nitrating agents due to the severe deactivation of the

ring by two bromine atoms.

Protocol:

Add 2,4-dibromo-6-methylpyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.

Add concentrated nitric acid (1.5 eq) dropwise, keeping the temperature below 10 °C.

Allow the mixture to warm to room temperature and then heat to 100 °C for 6 hours.[9]
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Cool the reaction and pour it onto ice.

Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral,

and dry under vacuum to afford the final product.

Causality: The combination of concentrated nitric and sulfuric acids generates the highly

electrophilic nitronium ion (NO₂⁺), which is required to react with the heavily deactivated

pyridine ring.[10] The substitution occurs at the C3 position, the only remaining unsubstituted

position that is meta to the deactivating groups.

Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic

techniques. The following data are representative of what is expected for 2,4-dibromo-6-
methyl-3-nitropyridine.

Table of Predicted Spectroscopic Data
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Technique Data Type
Expected Value /
Observation

Assignment

¹H NMR Chemical Shift (δ) ~7.8-8.0 ppm H-5 (Aromatic)

Multiplicity Singlet (s)

Chemical Shift (δ) ~2.6-2.8 ppm -CH₃

Multiplicity Singlet (s)

¹³C NMR Chemical Shift (δ) ~160-162 ppm C-6

Chemical Shift (δ) ~152-155 ppm C-2

Chemical Shift (δ) ~140-143 ppm C-4

Chemical Shift (δ) ~135-138 ppm C-3

Chemical Shift (δ) ~128-130 ppm C-5

Chemical Shift (δ) ~23-25 ppm -CH₃

Mass Spec (EI) Molecular Ion (M⁺) m/z ≈ 310, 312, 314

[C₆H₄⁷⁹Br₂N₂O₂]⁺,

[C₆H₄⁷⁹Br⁸¹BrN₂O₂]⁺,

[C₆H₄⁸¹Br₂N₂O₂]⁺

Isotopic Pattern ~1:2:1 ratio
Characteristic of two

bromine atoms

IR Spectroscopy Wavenumber (cm⁻¹)
~1530-1550 & 1340-

1360

Asymmetric &

Symmetric N-O

stretching (NO₂)

Wavenumber (cm⁻¹) ~1580-1600
C=C/C=N stretching

(Aromatic ring)

Wavenumber (cm⁻¹) ~2950-3000 C-H stretching (-CH₃)

Wavenumber (cm⁻¹) ~600-700 C-Br stretching

Protocol for Spectroscopic Analysis
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NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small

amount of tetramethylsilane (TMS) as an internal standard.

NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field

spectrometer.[11]

Mass Spectrometry: Analyze the sample using Electron Impact (EI) or Electrospray

Ionization (ESI) mass spectrometry to confirm the molecular weight and isotopic distribution.

IR Spectroscopy: Acquire an infrared spectrum using a KBr pellet or as a thin film on a salt

plate to identify key functional group vibrations.

Reactivity and Synthetic Utility
2,4-dibromo-6-methyl-3-nitropyridine is a synthetic chameleon, offering multiple reaction

sites for diversification. Its utility stems from the ability to selectively address its functional

groups.

Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the ring, exacerbated by the nitro and bromo substituents,

makes it highly susceptible to SₙAr reactions. The bromine atoms at the C2 and C4 positions

are excellent leaving groups.

Reactivity Principle: The reactivity order for halide leaving groups in pyridine SₙAr is typically

F > Cl ≈ Br > I.[12] The rate of substitution is significantly higher at the 2- and 4-positions

compared to the 3-position, as the negative charge in the Meisenheimer intermediate can be

delocalized onto the ring nitrogen.[12]

Application: This allows for the selective introduction of a wide range of nucleophiles

(amines, alkoxides, thiols), enabling the rapid generation of compound libraries.

Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds are ideal handles for palladium-catalyzed cross-coupling reactions, such as

the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental to

modern C-C bond formation.[13][14]
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Suzuki-Miyaura Coupling Protocol (Example):

In a reaction vessel, combine 2,4-dibromo-6-methyl-3-nitropyridine (1.0 eq), an

arylboronic acid (1.1 eq), and a base such as potassium carbonate (3.0 eq).

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

Add a solvent system, such as a 3:1 mixture of dioxane and water.

Degas the mixture and heat under an inert atmosphere (e.g., Argon) at 80-100 °C until the

starting material is consumed (monitored by TLC or LC-MS).

Perform an aqueous workup and purify the product by column chromatography.

Strategic Advantage: The differential reactivity of the C2-Br and C4-Br bonds can potentially

be exploited for sequential, site-selective couplings under carefully controlled conditions.

Reduction of the Nitro Group
The nitro group can be readily reduced to an amine using various reducing agents (e.g.,

SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation unmasks a nucleophilic amino

group, which can then be used for a host of secondary reactions like amide bond formation,

sulfonylation, or diazotization.

SₙAr Reactions Cross-Coupling Reduction

2,4-Dibromo-6-methyl-3-nitropyridine

Amine Adduct
(R₂NH)

R₂NH, Base

Ether Adduct
(R-O-Ar)

R-ONa

Biaryl Product
(Suzuki)

Ar-B(OH)₂, Pd(0)

Alkynyl Product
(Sonogashira)

R-C≡C-H, Pd(0), Cu(I)

Aniline Derivative
([H])

SnCl₂ or H₂/Pd-C

Click to download full resolution via product page

Caption: Key reactivity pathways for synthetic diversification.
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Conclusion
2,4-dibromo-6-methyl-3-nitropyridine is more than a simple chemical compound; it is a

strategic platform for synthetic innovation. Its well-defined structure, accessible synthesis, and

multi-faceted reactivity make it an exceptionally powerful tool for researchers in drug discovery

and materials science. The orthogonal reactivity of its bromine, nitro, and methyl functionalities

provides a rich canvas for the construction of complex molecular architectures and the

exploration of new chemical space. This guide provides the foundational knowledge and

practical protocols to empower scientists to fully leverage the synthetic potential of this valuable

heterocyclic building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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